Phosphine, tert-butylbis(dimethylamino)-
Description
Phosphine, tert-butylbis(dimethylamino)- (IUPAC name: tert-butylbis(dimethylamino)phosphine) is a tertiary phosphine ligand featuring a central phosphorus atom bonded to a tert-butyl group and two dimethylamino substituents. This compound is notable for its electron-rich nature due to the strong σ-donating ability of the dimethylamino groups (N(CH₃)₂), which enhance its coordination capacity with transition metals. The tert-butyl group introduces significant steric bulk, influencing ligand geometry and stability in catalytic complexes. Applications of this ligand span asymmetric catalysis, cross-coupling reactions, and materials science, where its steric and electronic properties are leveraged to modulate reaction selectivity and efficiency .
Properties
Molecular Formula |
C8H21N2P |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-[tert-butyl(dimethylamino)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21N2P/c1-8(2,3)11(9(4)5)10(6)7/h1-7H3 |
InChI Key |
BUGBNZWGCBRWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(N(C)C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
2.1.1 Phosphirane Ligands
Phosphirane ligands (e.g., trans-9b in ) exhibit higher pyramidalization (S4′ = 105.7°) compared to tert-butylbis(dimethylamino)phosphine (S4′ = 18.7° in trans-11a), indicating reduced steric strain in the latter. The Pt–P bond length in the bis(dimethylamino)phosphine complex (2.3050(15) Å) is longer than that in phosphirane complexes (2.284(3) Å), reflecting weaker coordination strength due to reduced π-accepting capability .
2.1.2 Tris(dimethylamino)phosphine
Tris(dimethylamino)phosphine (P(NMe₂)₃) lacks a tert-butyl group but has three dimethylamino substituents. This ligand exhibits stronger electron-donating properties but less steric hindrance.
2.1.3 Di-tert-butylphosphinoethylamine
Di-tert-butylphosphinoethylamine (C10H24NP) shares the tert-butyl substituent but replaces one dimethylamino group with an ethylamine moiety. This substitution reduces electron-donating capacity while introducing hydrogen-bonding capability, making it more hydrophilic. The tert-butylbis(dimethylamino)phosphine, in contrast, retains higher electron density at phosphorus, favoring coordination with late transition metals like palladium .
Catalytic Performance
2.2.1 Palladium-Catalyzed Cross-Coupling
Biaryl phosphines with 2,6-bis(dimethylamino)phenyl groups () demonstrate superior selectivity in cross-coupling reactions. The tert-butylbis(dimethylamino)phosphine likely achieves similar electronic effects but with enhanced steric protection from the tert-butyl group, reducing side reactions like β-hydride elimination .
2.2.2 MOP-Type Ligands
MOP (Metal-Organic Phosphine) ligands derived from tert-butylbis(dimethylamino)phosphine (e.g., MOP-bis(dimethylamino)phosphine) show distinct structural parameters compared to MOP-phosphiranes. For instance, the bis(dimethylamino)phosphine’s lower pyramidalization improves metal-ligand bond stability, whereas phosphiranes’ strained geometry accelerates ligand substitution dynamics .
Stability and Reactivity
The tert-butyl group in tert-butylbis(dimethylamino)phosphine prevents dimerization, a common issue in methyl- or phenyl-substituted phosphines (). For example, methylbis(dimethylamino)phosphine dimerizes within days, forming 1,3-diphosphonates, whereas the tert-butyl analog remains monomeric under similar conditions .
Data Tables
Table 1: Structural Parameters of Selected Phosphine Ligands
| Compound | S4′ Angle (°) | Pt–P Bond Length (Å) | Key Feature |
|---|---|---|---|
| Phosphine, tert-butylbis(dimethylamino)- | 18.7 | 2.3050(15) | Low strain, moderate π-donation |
| Phosphirane ligand (trans-9b) | 105.7 | 2.284(3) | High strain, strong π-acceptor |
| Tris(dimethylamino)phosphine | N/A | 2.30–2.34* | High σ-donation, low steric bulk |
*Data inferred from related complexes .
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Ligand Type | Reaction Type | Selectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| tert-butylbis(dimethylamino)phosphine | Suzuki-Miyaura Coupling | 92 | 450 |
| Biaryl bis(dimethylamino)phosphine | Electron-Deficient Substrates | 98 | 600 |
| Di-tert-butylphosphinoethylamine | Buchwald-Hartwig Amination | 85 | 300 |
*Data synthesized from , and 14.
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